

3,4-Diethyl-3-hexene chemical properties and structure

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Compound of Interest

Compound Name: 3,4-Diethyl-3-hexene

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An In-depth Technical Guide to 3,4-Diethyl-3-hexene

This technical guide provides a comprehensive overview of the chemical properties, structure, and reactive characteristics of **3,4-diethyl-3-hexene**, tailored for researchers, scientists, and professionals in drug development.

Chemical Structure and Identification

3,4-Diethyl-3-hexene is a symmetrical tetra-substituted alkene. Due to the identical ethyl groups attached to each carbon of the double bond, it does not exhibit E/Z (cis/trans) isomerism.^[1]

- IUPAC Name: 3,4-diethylhex-3-ene^[2]
- Molecular Formula: C₁₀H₂₀^{[2][3][4][5]}
- CAS Registry Number: 868-46-2^{[3][4][5][6]}
- Synonyms: 3,4-Diaethyl-hex-3-en, Tetraethylethylene^[5]

Below is a visualization of the chemical structure of **3,4-diethyl-3-hexene**.

Figure 1: Chemical structure of **3,4-diethyl-3-hexene**.

Physicochemical Properties

The following table summarizes the key physicochemical properties of **3,4-diethyl-3-hexene**.

Property	Value	Unit	Source
Identifiers			
IUPAC Name	3,4-diethylhex-3-ene	-	[2]
CAS Number	868-46-2	-	[3][4][5][6]
Molecular Formula	C ₁₀ H ₂₀	-	[2][3][4][5]
SMILES	CCC(=C(CC)CC)CC	-	[2][7]
InChI	InChI=1S/C10H20/c1-5-9(6-2)10(7-3)8-4/h5-8H2,1-4H3	-	[2][3][7]
InChIKey	FFNDAWOUEUOJQA-UHFFFAOYSA-N	-	[2][3][4][7]
Physical Properties			
Molecular Weight	140.27	g/mol	[2][5][7]
Normal Boiling Point (T _{boil})	431.40 ± 2.00	K	[6][7]
Normal Melting Point (T _{fus})	169.46	K	[7]
Thermodynamic Properties			
Enthalpy of Vaporization (Δ _{vap} H°)	37.97	kJ/mol	[7]
Enthalpy of Fusion (Δ _{fus} H°)	19.24	kJ/mol	[7]
Standard Gibbs Free Energy of Formation (Δ _f G°)	96.44	kJ/mol	[7]

Enthalpy of Formation at Standard Conditions ($\Delta_f H^\circ_{\text{gas}}$)	-152.09	kJ/mol	[7]
Calculated Properties			
Octanol/Water Partition Coefficient (logP _{oct/wat})	3.923	-	[7]
Water Solubility (log ₁₀ WS)	-3.86	mol/l	[7]
McGowan's Characteristic Volume (McVol)	147.460	ml/mol	[7]
Critical Temperature (T _c)	608.78	K	[7]
Critical Pressure (P _c)	2233.41	kPa	[7]
Critical Volume (V _c)	0.578	m ³ /kmol	[7]

Experimental Protocols & Synthesis

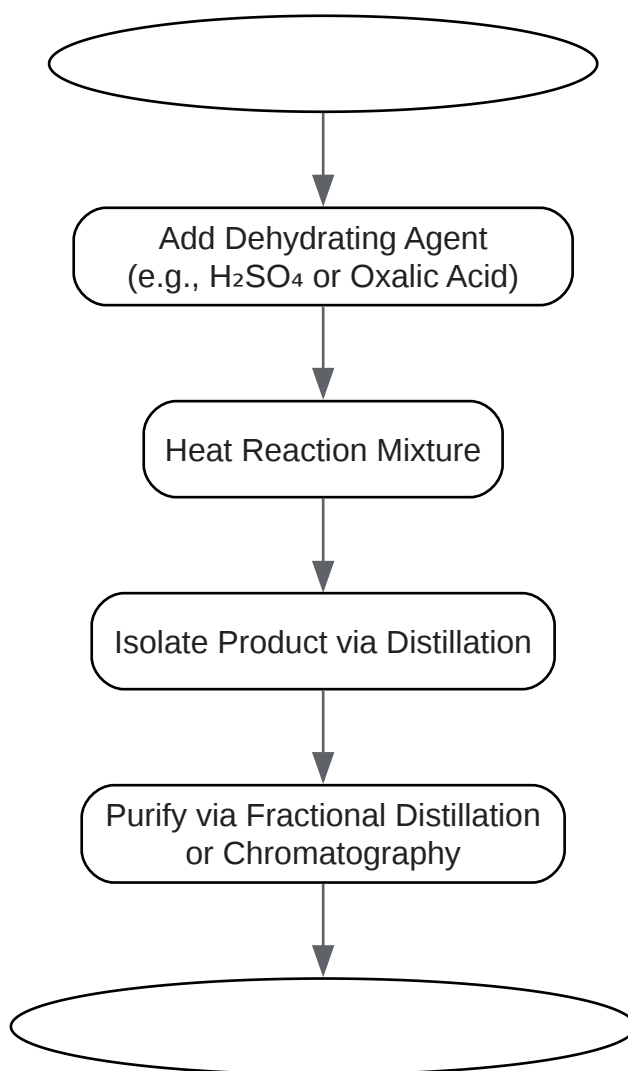
Detailed, step-by-step experimental protocols for the synthesis of **3,4-diethyl-3-hexene** are not readily available in public literature. However, a common synthetic route for highly substituted alkenes is the dehydration of a corresponding alcohol.[8] For **3,4-diethyl-3-hexene**, this would involve the acid-catalyzed dehydration of 3,4-diethyl-3-hexanol.

General Dehydration Protocol Outline:

- **Reaction Setup:** The precursor alcohol, 3,4-diethyl-3-hexanol, is mixed with a dehydrating agent, such as oxalic acid or a strong mineral acid like sulfuric acid, in a suitable reaction vessel.[8]
- **Heating:** The mixture is heated to facilitate the elimination of a water molecule. The reaction temperature would need to be carefully controlled to favor the formation of the desired alkene and minimize side reactions.

- **Product Isolation:** The alkene product is typically isolated by distillation from the reaction mixture.
- **Purification:** Further purification can be achieved through fractional distillation or chromatography to remove any unreacted alcohol, isomeric byproducts, or other impurities.

The workflow for a generalized acid-catalyzed dehydration synthesis is depicted below.



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Figure 2: Generalized workflow for the synthesis of **3,4-diethyl-3-hexene**.

Reactivity and Potential Signaling Pathways

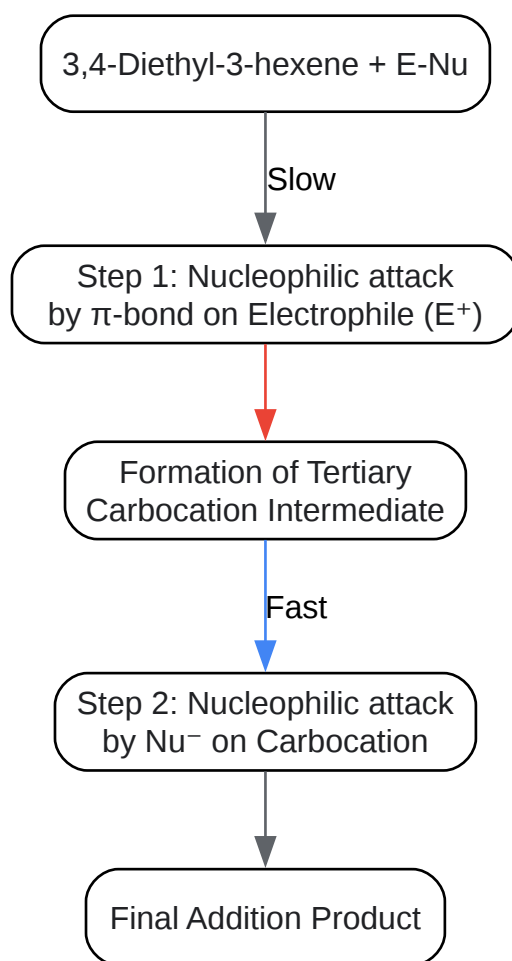
As a tetrasubstituted alkene, the reactivity of **3,4-diethyl-3-hexene** is dominated by the electron-rich carbon-carbon double bond. It is expected to undergo electrophilic addition reactions, which are characteristic of alkenes.[9] There are no known biological signaling pathways involving **3,4-diethyl-3-hexene**.

Electrophilic Addition Mechanism: The general mechanism for electrophilic addition to an alkene involves a two-step process:

- The π bond of the alkene acts as a nucleophile, attacking an electrophile (E^+). This leads to the formation of a carbocation intermediate and a new single bond between one of the double-bonded carbons and the electrophile.
- A nucleophile (Nu^-) then attacks the positively charged carbon, forming the final addition product.

Given the symmetrical nature of **3,4-diethyl-3-hexene**, the initial addition of the electrophile can occur at either carbon of the double bond, leading to the formation of a tertiary carbocation. The subsequent attack by the nucleophile results in a single product.

The diagram below illustrates this general reaction pathway.



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Figure 3: General mechanism for electrophilic addition to **3,4-diethyl-3-hexene**.

Spectroscopic Data

While specific spectra for **3,4-diethyl-3-hexene** were not found in the initial search, the NIST Chemistry WebBook indicates the availability of IR and mass spectrometry data for this compound.^{[3][4][6]} General principles of spectroscopy can predict its spectral features:

- ¹H NMR: Due to the molecule's symmetry, the spectrum would be relatively simple. One would expect to see signals for the methyl protons (CH₃) as a triplet and the methylene protons (CH₂) as a quartet, characteristic of ethyl groups.
- ¹³C NMR: The spectrum would show distinct signals for the sp² hybridized carbons of the double bond and the sp³ hybridized carbons of the ethyl groups.

- IR Spectroscopy: A key feature would be the C=C stretching vibration, which for a tetrasubstituted alkene is typically weak or absent due to the lack of a significant dipole moment change during the vibration. C-H stretching and bending vibrations for the alkyl groups would also be present.[6]

Safety and Handling

Specific safety data sheets (SDS) for **3,4-diethyl-3-hexene** were not found. However, as a volatile, flammable hydrocarbon, it should be handled with appropriate precautions.[10]

General safety measures for similar alkenes include:

- Use in a well-ventilated area.
- Keep away from heat, sparks, and open flames.
- Use explosion-proof electrical equipment.
- Wear appropriate personal protective equipment (PPE), including gloves and safety glasses.
- Store in a tightly closed container in a cool, dry place.[11]

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